An In-depth Technical Guide to the Mechanism of Action of CART(62-76) in Appetite Regulation
An In-depth Technical Guide to the Mechanism of Action of CART(62-76) in Appetite Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system with a significant role in energy homeostasis. Post-translational processing of the CART pro-peptide yields several biologically active fragments, including CART(55-102) and CART(62-76). These peptides, particularly abundant in hypothalamic nuclei integral to appetite control, have been demonstrated to exert potent anorexigenic effects. This document provides a comprehensive technical overview of the mechanism of action of the specific fragment, CART(62-76), in the regulation of appetite. It details its interaction with key hypothalamic circuits, summarizes quantitative outcomes from pivotal studies, outlines common experimental protocols, and illustrates the underlying signaling pathways.
Core Mechanism of Action: Anorexigenic Modulation
The primary role of centrally administered CART peptides is the inhibition of food intake.[1][2] This action is conserved across various species, including rodents and fish.[3][4] The fragment CART(62-76) has been specifically shown to reduce food consumption and is believed to contribute to an endogenous inhibitory tone on feeding.[5] The mechanism is multifaceted, involving direct action on key appetite-regulating neurons and modulation of other neuropeptide systems. While the definitive receptor for CART peptides remains unidentified, evidence points towards the involvement of a G protein-coupled receptor (GPCR).[1][6]
CART peptides are prominently expressed in critical regions of the hypothalamus that control energy balance, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH).[7] Within the ARC, two neuronal populations with opposing functions on energy homeostasis reside: the orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP), and the anorexigenic neurons that co-express Pro-opiomelanocortin (POMC) and CART.[1][8] CART(62-76) is thought to exert its effects primarily by modulating the activity of these interconnected circuits.
Signaling Pathways
Although the specific CART receptor has not been cloned, functional studies suggest it is a GPCR that signals through Gi/o proteins.[6] Activation of this putative receptor by CART peptides has been shown to trigger downstream intracellular cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[6] This signaling is sensitive to pertussis toxin, further implicating Gi/o protein involvement.[6]
Interaction with Hypothalamic Appetite Circuits
The anorexigenic effect of CART(62-76) is largely mediated by its interactions within the hypothalamus.
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Co-localization with POMC: In the arcuate nucleus, CART is almost entirely co-localized with POMC in anorexigenic neurons.[8][9] Activation of these POMC/CART neurons leads to the suppression of feeding.[9] Leptin, a satiety hormone, increases the expression of CART mRNA in the ARC, suggesting that CART peptides may be downstream mediators of leptin's anorectic effects.[10]
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Antagonism of NPY: CART(62-76) effectively attenuates the potent appetite-stimulating effects of NPY.[4][5] Immunohistochemical studies have shown NPY-immunoreactive nerve terminals in close proximity to CART-containing cell bodies in the PVN, providing an anatomical basis for this interaction.[5][10] This suggests that CART peptides may act to counterbalance the orexigenic drive from the NPY/AgRP neuronal system.
Quantitative Data Summary
The anorexigenic effects of CART peptides have been quantified in numerous studies. The following tables summarize key findings related to central administration.
Table 1: Effect of CART Peptides on Spontaneous and NPY-Induced Food Intake
| Peptide Fragment | Species | Administration Route | Dose | Effect on Food Intake | Reference |
| CART(62-76) | Goldfish | Intracerebroventricular (i.c.v.) | N/A | ↓ Spontaneous feeding & ↓ NPY-induced feeding | [4] |
| CART(55-102) | Goldfish | Intracerebroventricular (i.c.v.) | N/A | ↓ Spontaneous feeding & ↓ NPY-induced feeding (more potent than 62-76) | [4] |
| CART(55-102) | Rat | Intracerebroventricular (i.c.v.) | 0.2 nmol | Significant reduction in food intake | [11] |
| CART(55-102) | Rat | Intra-PVN | 0.2 & 0.6 nmol | Significant reduction in food intake | [11] |
| CART(82-103) | Rat | Intracerebroventricular (i.c.v.) | N/A | Attenuated NPY-induced feeding | [5] |
| Anti-CART Antibody | Rat | Intracerebroventricular (i.c.v.) | N/A | ↑ Stimulated feeding | [5][10] |
Table 2: Effects of CART Peptides on Hypothalamic Neuropeptide Release (in vitro)
| Peptide Fragment | Preparation | Concentration | Effect on Release | Reference |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ CRH | [11] |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ TRH | [11] |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ Neuropeptide Y | [11] |
| CART(55-102) | Hypothalamic Explants | 100 nM | ↓ α-MSH | [11] |
Note: The finding that CART(55-102) can stimulate NPY release while simultaneously inhibiting NPY-induced feeding highlights the complexity of its regulatory role, which may be site- and context-dependent.
Experimental Protocols
The anorexigenic properties of CART(62-76) are typically investigated using in vivo animal models. Below is a generalized protocol for assessing its effect on food intake.
References
- 1. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
- 3. Demystifying Functional Role of Cocaine- and Amphetamine-Related Transcript (CART) Peptide in Control of Energy Homeostasis: A Twenty-Five Year Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CART peptides on food consumption, feeding and associated behaviors in the goldfish, Carassius auratus: actions on neuropeptide Y- and orexin A-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CART peptides in the central control of feeding and interactions with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Gene Expression and the Control of Food Intake by Hypothalamic POMC/CART Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of cocaine- and amphetamine-regulated transcript (CART) peptide on regulation of appetite and hypothalamo-pituitary axes in vitro and in vivo in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
